

understanding the pharmacodynamics of "Cefalonium dihydrate" in vitro

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Compound of Interest

Compound Name: Cefalonium dihydrate

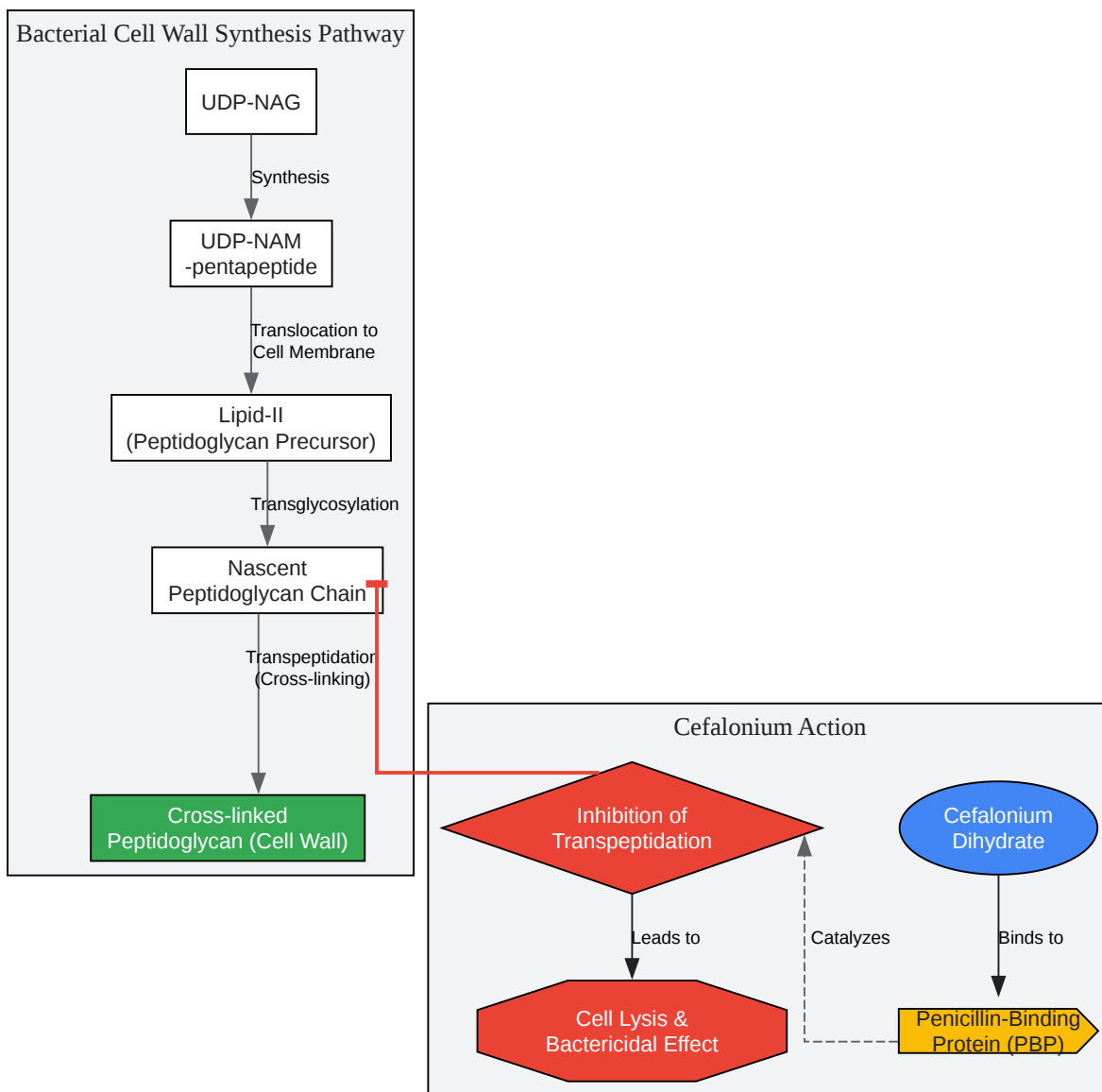
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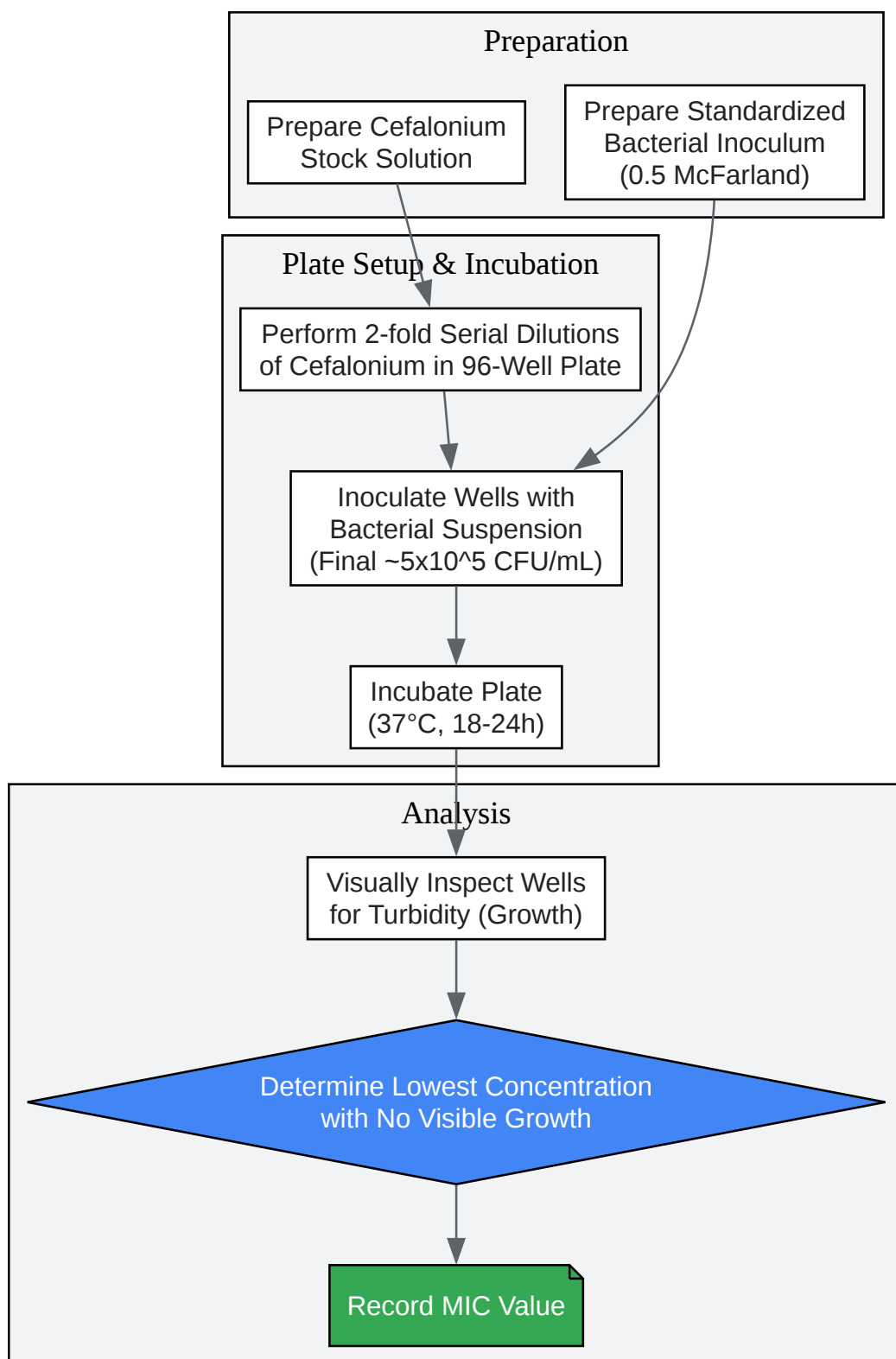
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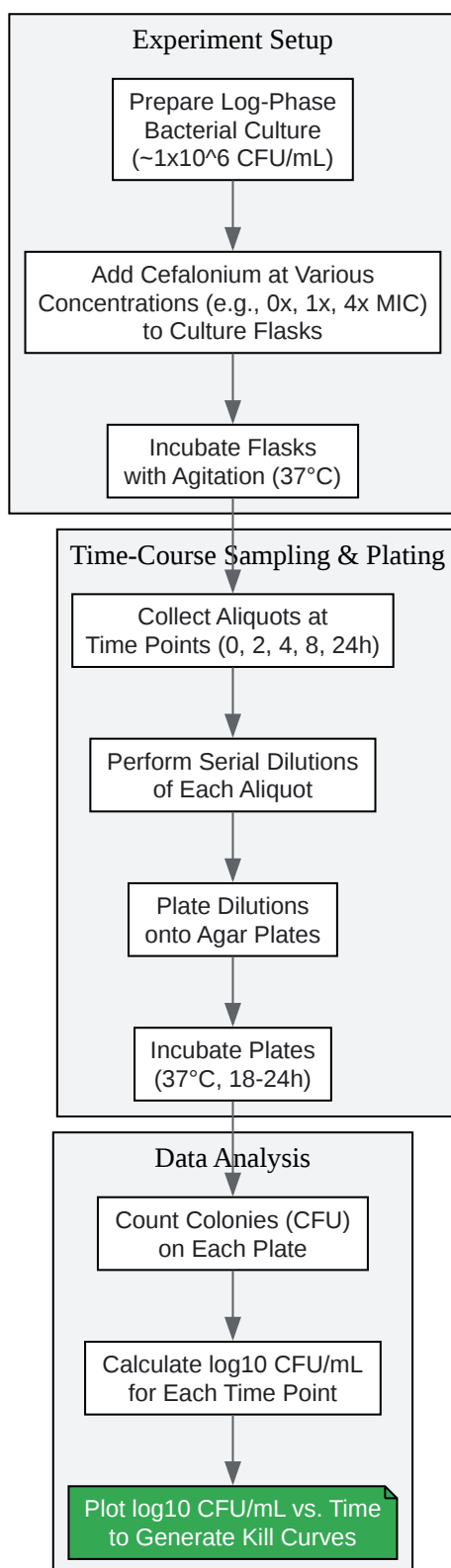
Core Mechanism of Action

Cefalonium is a broad-spectrum cephalosporin antibiotic that exerts bactericidal activity against a majority of the organisms associated with bovine mastitis.[1] As a member of the β -lactam class of antibiotics, its primary mode of action is the inhibition of bacterial cell wall synthesis.[2][3]

The bacterial cell wall's structural integrity is maintained by peptidoglycan, a polymer consisting of glycan chains cross-linked by peptide chains.[1] The final step in this cross-linking process is catalyzed by transpeptidase enzymes, also known as Penicillin-Binding Proteins (PBPs).[4] Cefalonium's structure mimics the terminal portion of the peptidoglycan strands, allowing it to bind to the active site of PBPs.[4][5] This binding inactivates the enzyme, preventing the necessary cross-linking of the peptidoglycan layer.[2][5] The resulting inhibition of cell wall synthesis leads to a structurally weakened and unstable bacterium, which ultimately undergoes lysis, especially during reproduction, resulting in cell death.[1][2] This mechanism makes cefalonium a bactericidal agent.[2]







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